Erio chromeblack

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

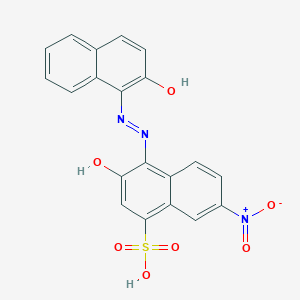

Erio chromeblack is a complex organic compound known for its vibrant color properties. It is commonly used as a dye and is known by the name C.I. Mordant Black 11. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-naphthalenesulfonic acid, 3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro- typically involves the diazotization of 2-hydroxy-1-naphthylamine followed by coupling with 3-hydroxy-7-nitro-1-naphthalenesulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo linkage.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The process involves the precise control of pH, temperature, and reactant concentrations to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Erio chromeblack undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye chemistry.

Reduction: The azo group can be reduced to form amines, which can further react to form different derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

Substitution: Halogenation and nitration reactions are common, using reagents like chlorine, bromine, and nitric acid.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and their derivatives.

Substitution: Halogenated and nitrated aromatic compounds.

Scientific Research Applications

Analytical Chemistry

Complexometric Titrations

EBT is primarily utilized as a metal ion indicator in complexometric titrations, particularly with ethylenediaminetetraacetic acid (EDTA). It effectively determines the concentration of metal ions such as calcium (Ca2+), magnesium (Mg2+), and other hardness ions in water samples. The distinct color change from blue to wine-red upon binding with metal ions enhances the accuracy of these titrations .

Water Hardness Testing

In water quality analysis, EBT is crucial for assessing total hardness. It helps ensure safe drinking water and monitors hardness levels in industrial applications such as boiler systems and cooling towers, preventing scaling and corrosion .

Trace Metal Analysis

EBT is also employed for detecting trace amounts of metal ions in environmental samples, making it an essential tool in environmental monitoring .

Water Quality Analysis

Municipal Water Testing

EBT plays a significant role in municipal water testing by determining water hardness, which is vital for public health .

Industrial Water Systems

In industrial settings, EBT is used to monitor water quality in various systems, ensuring that operational parameters remain within safe limits .

Environmental Monitoring

The dye is utilized to analyze surface and groundwater for metal ion content, contributing to environmental protection efforts .

Textile Dyeing

EBT serves as a dye in the textile industry, providing rich colors particularly on fabrics like wool, silk, and nylon. Its color fastness ensures that dyed materials resist fading over time, making it a preferred choice for high-quality textile applications .

Environmental Remediation

Recent studies have highlighted the potential of EBT in environmental remediation efforts, particularly in removing contaminants from wastewater. Various adsorbents have been developed to efficiently remove EBT from aqueous solutions:

- Chitosan-Zeolite Composites : Research demonstrated an 86% reduction in EBT concentration using chitosan/zeolite composites within approximately 500 minutes. This indicates effective adsorption capabilities of the composite material .

- Microalgae-Derived Biochar : A study using biochar derived from Chlorella vulgaris showed an 82.31% removal efficiency for EBT at specific conditions (100 ppm initial concentration) within an hour .

- Magnetic Nanoparticles : Magnetic NiFe2O4 nanoparticles were synthesized for efficient dye removal, achieving maximum adsorption at a pH of 6.0 with a capacity of 47 mg/g under optimal conditions .

Summary of Key Applications

| Application Area | Description |

|---|---|

| Analytical Chemistry | Used as a metal ion indicator in complexometric titrations; detects trace metals. |

| Water Quality Analysis | Essential for municipal and industrial water testing; monitors environmental contamination levels. |

| Textile Industry | Provides vibrant colors; good color fastness on various fabrics. |

| Environmental Remediation | Effective in removing EBT from wastewater using various adsorbents like composites and nanoparticles. |

Mechanism of Action

The compound exerts its effects primarily through its azo linkage, which can undergo reversible cleavage under certain conditions. This property is exploited in dyeing processes where the compound binds to fabric fibers. The molecular targets include aromatic rings and functional groups that interact with the azo linkage, leading to the formation of stable complexes.

Comparison with Similar Compounds

- 1-Naphthalenesulfonic acid, 4-hydroxy-1-naphthalenyl azo-7-nitro-

- 4-Amino-3-hydroxy-1-naphthalenesulfonic acid

- 4-Hydroxy-1-naphthalenesulfonic acid

Comparison: Erio chromeblack is unique due to its specific substitution pattern, which imparts distinct color properties and reactivity. Compared to similar compounds, it offers enhanced stability and a broader range of applications in dyeing and analytical techniques.

Properties

CAS No. |

16279-54-2 |

|---|---|

Molecular Formula |

C20H13N3O7S |

Molecular Weight |

439.4 g/mol |

IUPAC Name |

3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]-7-nitronaphthalene-1-sulfonic acid |

InChI |

InChI=1S/C20H13N3O7S/c24-16-8-5-11-3-1-2-4-13(11)19(16)21-22-20-14-7-6-12(23(26)27)9-15(14)18(10-17(20)25)31(28,29)30/h1-10,24-25H,(H,28,29,30) |

InChI Key |

SXYCCJAPZKHOLS-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)O)[N+](=O)[O-])O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)O)[N+](=O)[O-])O |

Key on ui other cas no. |

16279-54-2 |

Related CAS |

3618-58-4 (mono-hydrochloride salt) 75790-88-4 (mono-potassium salt) |

Synonyms |

diamond black eriochrome black A eriochrome black A, monopotassium salt eriochrome black A, monosodium salt |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.